2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol
CAS No.: 1638765-20-4
Cat. No.: VC18331138
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1638765-20-4 |
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Molecular Formula | C16H23NO3 |
Molecular Weight | 277.36 g/mol |
IUPAC Name | tert-butyl 6-hydroxy-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate |
Standard InChI | InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-9-8-11-10-12(18)6-7-13(11)16(17,4)5/h6-7,10,18H,8-9H2,1-5H3 |
Standard InChI Key | HJRVKJMAOHLICV-UHFFFAOYSA-N |
Canonical SMILES | CC1(C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 1638765-20-4) features a fused bicyclic framework comprising a tetrahydroisoquinoline core modified with:
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A tert-butoxycarbonyl (Boc) group at position 2, enhancing steric protection during synthetic modifications.
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1,1-Dimethyl substituents on the nitrogen-containing ring, increasing lipophilicity and metabolic stability.
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A hydroxyl group at position 6, enabling hydrogen bonding and influencing solubility.
The molecular formula is , with a molar mass of 277.36 g/mol . Key structural identifiers include:
Spectroscopic Characterization
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NMR: The Boc group’s carbonyl carbon resonates near 155–160 ppm in -NMR, while the hydroxyl proton appears as a broad singlet at ~5 ppm in -NMR .
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MS: Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 278.2 [M+H] .
Synthesis and Modification
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Core Formation: Condensation of phenethylamine derivatives with formaldehyde yields the tetrahydroisoquinoline scaffold .
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Dimethylation: Quaternization of the nitrogen atom using methyl iodide under basic conditions introduces the 1,1-dimethyl groups .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane protects the secondary amine .
Critical Reaction Conditions:
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Temperature: 0–25°C for Boc protection to prevent premature deprotection.
Deprotection and Functionalization
The Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 25200-13-9) . Subsequent modifications include:
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Esterification: Conversion to methyl esters for enhanced bioavailability .
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Sulfonation: Introduction of sulfonate groups to improve aqueous solubility .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (LogP = 1.70) .
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Stability: Stable under inert atmospheres at 2–8°C but prone to hydrolysis in acidic/basic conditions .
Thermal Behavior
Biological and Pharmacological Relevance
Target Interactions
Isoquinoline derivatives exhibit affinity for opioid receptors and monoamine transporters . The hydroxyl group at position 6 facilitates binding to serine/threonine residues in receptor pockets, as demonstrated in molecular docking studies .
Preclinical Data
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Antinociceptive Activity: Analogues lacking the Boc group show µ-opioid receptor agonism with values of 12–45 nM .
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Neuroprotective Effects: Tetrahydroisoquinolines reduce oxidative stress in neuronal cell lines (EC₅₀ = 8–20 µM) .
Applications in Drug Development
Intermediate for Analgesics
The compound serves as a precursor to κ-opioid antagonists like JDTic derivatives, which show promise in treating addiction and depression .
Radiopharmaceuticals
Radiolabeled versions (e.g., -Boc derivatives) are under investigation for positron emission tomography (PET) imaging of neuroinflammation .
Future Perspectives
Synthetic Challenges
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Regioselectivity: Improving yields in Boc protection/deprotection steps.
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Green Chemistry: Transitioning to solvent-free or catalytic methods .
Clinical Translation
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